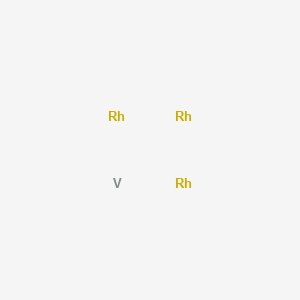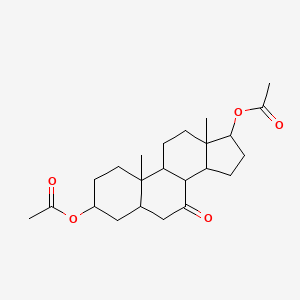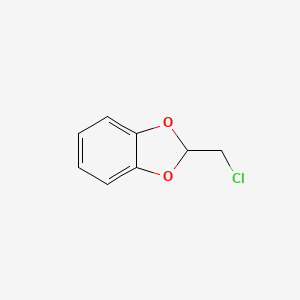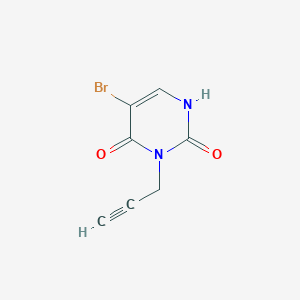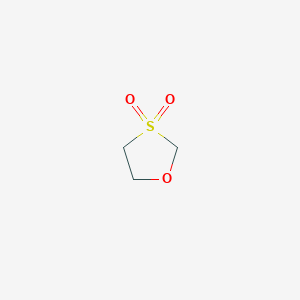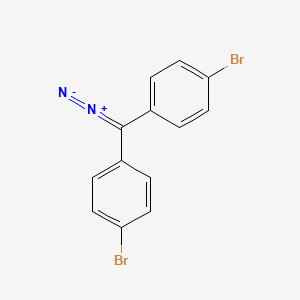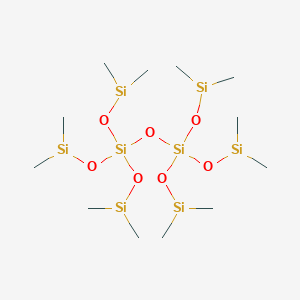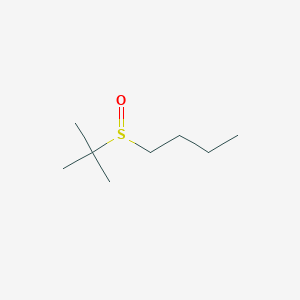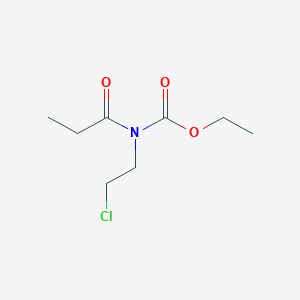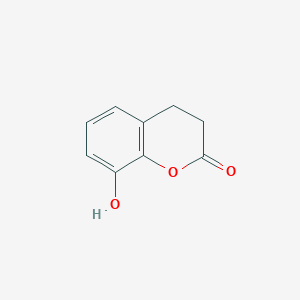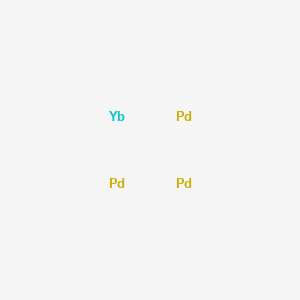
Cobalt--zirconium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–zirconium (2/1) is an intermetallic compound composed of cobalt and zirconium in a 2:1 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications, including permanent magnets and advanced materials for industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt–zirconium (2/1) can be synthesized through several methods, including vacuum induction melting and melt-spinning. In vacuum induction melting, cobalt and zirconium are melted together in a vacuum to form the desired intermetallic compound. Melt-spinning involves rapidly cooling the molten mixture to form a fine, crystalline structure .
Industrial Production Methods
Industrial production of cobalt–zirconium (2/1) typically involves large-scale vacuum induction melting, followed by controlled cooling to achieve the desired phase and microstructure. This method ensures high purity and uniformity in the final product, which is essential for its applications in high-performance materials .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (2/1) can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of cobalt and zirconium.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or non-metals, altering the composition and properties of the compound.
Major Products Formed
The major products formed from these reactions include various oxides, hydrides, and substituted intermetallic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cobalt–zirconium (2/1) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which cobalt–zirconium (2/1) exerts its effects is primarily related to its unique magnetic and catalytic properties. The compound interacts with various molecular targets and pathways, depending on its specific application. For example, in catalysis, cobalt–zirconium (2/1) facilitates the activation and transformation of reactants through its surface-active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium cobalt (1/2): Another intermetallic compound with different stoichiometry and properties.
Zirconium cobalt hydride (1/2/0.17): A hydride form with unique hydrogen storage capabilities.
Uniqueness
Cobalt–zirconium (2/1) is unique due to its specific ratio of cobalt to zirconium, which imparts distinct magnetic and catalytic properties. This makes it particularly valuable for applications requiring high magnetic performance and catalytic efficiency .
Eigenschaften
CAS-Nummer |
12052-53-8 |
|---|---|
Molekularformel |
Co2Zr |
Molekulargewicht |
209.09 g/mol |
IUPAC-Name |
cobalt;zirconium |
InChI |
InChI=1S/2Co.Zr |
InChI-Schlüssel |
LFRHLPSISJTDND-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


